molecular formula C25H27N5O3S2 B14919290 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14919290
M. Wt: 509.6 g/mol
InChI Key: PIQLAQLHTKOWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-OXO-3,4,5,6,7,8,9,10-OCTAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of N1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-OXO-3,4,5,6,7,8,9,10-OCTAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-OXO-3,4,5,6,7,8,9,10-OCTAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Compared to other similar compounds, N1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-OXO-3,4,5,6,7,8,9,10-OCTAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of pyrazole and thienopyrimidine moieties. Similar compounds include:

Properties

Molecular Formula

C25H27N5O3S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H27N5O3S2/c1-15-21(24(33)30(29(15)2)16-10-6-5-7-11-16)26-19(31)14-34-25-27-22(32)20-17-12-8-3-4-9-13-18(17)35-23(20)28-25/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3,(H,26,31)(H,27,28,32)

InChI Key

PIQLAQLHTKOWPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCCCC5)C(=O)N3

Origin of Product

United States

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